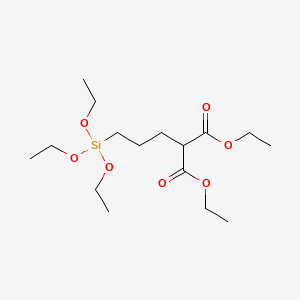

Diethyl (3-(triethoxysilyl)propyl)malonate

Description

Evolution of Organosilane Chemistry in Advanced Materials Science

The field of organosilane chemistry has undergone a remarkable evolution, transitioning from niche academic curiosities to indispensable components in a vast array of advanced materials. Initially explored in the early 20th century, the unique properties of the silicon-carbon bond—characterized by its significant strength and thermal stability—laid the groundwork for future innovations. The development of silicone polymers in the mid-20th century marked a pivotal moment, demonstrating the commercial viability of organosilanes in applications ranging from sealants and lubricants to high-performance elastomers.

In recent decades, the focus has shifted towards the synthesis of organofunctional silanes, which possess both a hydrolyzable silane (B1218182) group and a reactive organic moiety. russoindustrial.ruethz.ch These bifunctional molecules act as molecular bridges, enabling the covalent linkage of inorganic substrates, such as glass and metal oxides, to organic polymers. mdpi.comgarzantispecialties.com This capability has been instrumental in the development of advanced composites, coatings, and adhesives with enhanced durability, adhesion, and performance characteristics. specialchem.com The ability to tailor the organic functional group allows for precise control over the interfacial properties of materials, a critical factor in the design of sophisticated technologies.

Significance of Malonate Esters as Versatile Synthetic Intermediates

Malonate esters, particularly diethyl malonate, are celebrated workhorses in organic synthesis, prized for their versatility in forming carbon-carbon bonds. The methylene (B1212753) group flanked by two carbonyl groups exhibits enhanced acidity, facilitating its deprotonation to form a stable enolate. This nucleophilic carbanion can then participate in a variety of reactions, most notably alkylation and Michael additions, to introduce new substituents.

The classic malonic ester synthesis allows for the conversion of alkyl halides into carboxylic acids with two additional carbon atoms. This synthetic strategy has been a mainstay for the construction of a wide array of organic molecules. Furthermore, the dicarbonyl functionality of malonate esters makes them valuable precursors for the synthesis of heterocyclic compounds, such as barbiturates and other pharmacologically active molecules. Their utility also extends to the synthesis of amino acids and as key components in Knoevenagel and Doebner condensations. The reactivity and synthetic accessibility of malonate esters have solidified their position as indispensable building blocks in the chemist's toolkit. wikipedia.orgguidechem.com

Conceptual Synergy of Combining Malonate and Triethoxysilyl Functionalities

The integration of a malonate ester and a triethoxysilyl group within the same molecule, as seen in Diethyl (3-(triethoxysilyl)propyl)malonate, creates a powerful synergistic effect. This combination yields a versatile reagent capable of participating in both traditional organic transformations and inorganic surface modifications.

The triethoxysilyl moiety serves as a robust anchor to hydroxyl-rich surfaces like silica (B1680970), glass, and various metal oxides. ethz.ch Through hydrolysis of the ethoxy groups to form silanols, followed by condensation with surface hydroxyls, a durable covalent bond is established. This allows for the permanent tethering of the malonate functionality to a substrate.

Once anchored, the malonate portion retains its synthetic utility. The active methylene group can be functionalized through deprotonation and subsequent reaction with electrophiles. This opens up the possibility of creating custom-functionalized surfaces with tailored chemical and physical properties. For instance, a surface modified with this compound could be further elaborated by attaching biomolecules, catalysts, or other organic structures, leading to applications in areas such as solid-phase synthesis, heterogeneous catalysis, and the development of functional materials with specific surface interactions.

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues is primarily directed towards the development of novel functional materials and surfaces. A significant area of investigation is its use as a surface modifying agent to impart new chemical reactivity to inorganic substrates. By immobilizing the malonate functionality, researchers can create platforms for the subsequent attachment of a wide range of molecules, effectively turning a passive surface into a reactive one.

Another promising research trajectory lies in the field of polymer chemistry. The malonate group can be utilized as a chain transfer agent or as a point for grafting polymer chains, while the silane group can act as a crosslinking site or an adhesion promoter to inorganic fillers within a polymer matrix. This dual functionality is being explored for the creation of hybrid organic-inorganic composites with enhanced mechanical and thermal properties.

Furthermore, the development of synthetic methodologies for preparing this compound and related compounds is an active area of research. Key synthetic routes include the hydrosilylation of diethyl allylmalonate with triethoxysilane (B36694) and the Michael addition of diethyl malonate to an appropriate α,β-unsaturated silane. Optimizing these reactions to achieve high yields and purity is crucial for making these valuable compounds more accessible for a broader range of applications. While specific, detailed research findings exclusively on this compound are still emerging, the foundational chemistry of its constituent parts points towards a bright future for this and similar malonate-functionalized organosilanes in advanced materials science.

Data Table: Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199 | 1.05 wikipedia.orgchemicalbook.com |

| Triethoxysilane | C₆H₁₆O₃Si | 164.28 | 131-132 | 0.88 |

| Diethyl allylmalonate | C₁₀H₁₆O₄ | 200.23 | 222-223 | 1.015 |

| 3-Chloropropyltriethoxysilane | C₉H₂₁ClO₃Si | 240.8 | 220 | 1.01 |

Structure

2D Structure

Properties

IUPAC Name |

diethyl 2-(3-triethoxysilylpropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O7Si/c1-6-19-15(17)14(16(18)20-7-2)12-11-13-24(21-8-3,22-9-4)23-10-5/h14H,6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNYOHXRCRXQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC[Si](OCC)(OCC)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176942 | |

| Record name | Diethyl (3-(triethoxysilyl)propyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22408-96-4 | |

| Record name | 1,3-Diethyl 2-[3-(triethoxysilyl)propyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22408-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (3-(triethoxysilyl)propyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022408964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (3-(triethoxysilyl)propyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [3-(triethoxysilyl)propyl]malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design Principles for Diethyl 3 Triethoxysilyl Propyl Malonate

Direct Synthetic Routes to Diethyl (3-(triethoxysilyl)propyl)malonate

The direct synthesis of this compound is primarily achieved through well-established organic reactions that form the carbon-carbon bond between the malonate and the silyl-functionalized propyl group.

Alkylation Strategies for Malonate Functionalization with Organosilanes

The most prevalent and straightforward method for synthesizing this compound is through the malonic ester synthesis, a classic C-C bond-forming reaction. libretexts.orgyoutube.com This strategy leverages the acidity of the α-hydrogens of diethyl malonate, which are positioned between two electron-withdrawing carbonyl groups (pKa ≈ 13). libretexts.org

The process occurs in two main steps:

Enolate Formation : Diethyl malonate is treated with a suitable base to deprotonate the α-carbon, forming a resonance-stabilized enolate ion. Sodium ethoxide (NaOEt) is commonly used as the base to prevent transesterification side reactions. libretexts.orgyoutube.com The reaction is typically conducted in an ethanol (B145695) solvent.

Nucleophilic Alkylation : The resulting malonate enolate, a potent nucleophile, attacks an electrophilic organosilane precursor, typically 3-chloropropyltriethoxysilane or another haloalkylsilane. libretexts.orgyoutube.com This occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the enolate displaces the halide leaving group, forming the desired product. youtube.com

An alternative alkylation strategy involves the hydrosilylation of an unsaturated malonate derivative, such as diethyl allylmalonate. This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the allyl group. researchgate.net The reaction is catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. researchgate.net This method offers a different pathway to the target molecule, starting from different precursors.

Table 1: Comparative Data for Alkylation Strategies

| Strategy | Key Reagents | Typical Base/Catalyst | Common Solvent | Key Research Findings |

|---|---|---|---|---|

| Malonic Ester Synthesis (Alkylation) | Diethyl malonate, 3-Chloropropyltriethoxysilane | Sodium Ethoxide (NaOEt) | Ethanol | A robust and high-yield method. The choice of base is critical to avoid side reactions like transesterification. youtube.comlibretexts.org The reaction proceeds via an SN2 mechanism. youtube.com |

| Hydrosilylation | Diethyl allylmalonate, Triethoxysilane (B36694) | Platinum-based catalysts (e.g., Speier's catalyst) | Typically solvent-free or inert solvent (e.g., Toluene) | Provides an alternative route, but may lead to a mixture of regioisomers (α- and β-addition products). researchgate.net Reaction conditions can be optimized to favor the desired linear product. researchgate.net |

Esterification and Transesterification Approaches for Malonate Moiety Incorporation

While less common for this specific compound, the malonate moiety can theoretically be introduced via esterification or transesterification.

Esterification : This route would begin with the synthesis of (3-(triethoxysilyl)propyl)malonic acid. This diacid could then undergo a double Fischer esterification with excess ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the diethyl ester product. youtube.comyoutube.com However, the acidic conditions and elevated temperatures required for Fischer esterification pose a significant risk of promoting the hydrolysis and subsequent self-condensation of the triethoxysilyl group, potentially leading to oligomerization and reduced yields of the desired monomeric product.

Transesterification : This approach involves the substitution of the alcohol portion of an ester with another alcohol. For instance, one could react dimethyl (3-(triethoxysilyl)propyl)malonate with ethanol under catalytic conditions to yield the diethyl ester. A more relevant approach in a broader context is the transesterification of diethyl malonate itself with a different alcohol. researchgate.net Kinetic studies on the transesterification of diethyl malonate with benzyl (B1604629) alcohol using modified zirconia catalysts show that the reaction proceeds efficiently, yielding both the mono- and di-substituted products. researchgate.net A similar principle could be applied, though direct alkylation remains the more efficient and common pathway for the title compound.

Table 2: Analysis of (Trans)esterification Approaches

| Method | Precursors | Catalyst/Conditions | Potential Challenges |

|---|---|---|---|

| Fischer Esterification | (3-(triethoxysilyl)propyl)malonic acid, Ethanol | Acid catalyst (e.g., H₂SO₄), Heat | Acid-catalyzed hydrolysis and condensation of the triethoxysilyl group is a major side reaction. youtube.com |

| Transesterification | Diethyl malonate, Functionalized silane (B1218182) alcohol (hypothetical) | Acid or base catalyst (e.g., modified zirconia) | Generally less direct than alkylation. Achieving full conversion can require shifting the reaction equilibrium. researchgate.net |

Precursor Optimization and Derivatization for Targeted Research Outcomes

The synthetic versatility of the malonic ester synthesis allows for the straightforward modification of the final product's structure by simply changing the starting materials. This enables the creation of a library of related compounds for targeted research in materials science and surface modification.

Modulating the Alkyl Chain Length and Branching

The length and structure of the alkyl chain linking the silicon atom to the malonate group can be readily modified by selecting the appropriate haloalkylsilane in the alkylation step. Instead of a 3-carbon (propyl) linker, one could use precursors with ethyl, butyl, or longer alkyl chains.

This modulation affects the physical properties of the resulting material, such as the flexibility of the molecule and the spatial distance between the silyl (B83357) anchor and the malonate functional group. Research on organo-montmorillonites has shown that the length of the alkyl chain in surfactants significantly influences their organization and thermal stability. researchgate.net Similarly, synthesizing a series of silyl-functionalized malonates with varying linker lengths would allow for a systematic study of their impact on surface properties or polymer characteristics.

Table 3: Precursors for Modulating Alkyl Chain Length

| Desired Linker | Required Haloalkyltriethoxysilane Precursor | Resulting Compound Name |

|---|---|---|

| Ethyl (-CH₂CH₂-) | 2-Chloroethyltriethoxysilane | Diethyl (2-(triethoxysilyl)ethyl)malonate |

| Propyl (-CH₂CH₂CH₂-) | 3-Chloropropyltriethoxysilane | This compound |

| Butyl (-CH₂CH₂CH₂CH₂-) | 4-Chlorobutyltriethoxysilane | Diethyl (4-(triethoxysilyl)butyl)malonate |

Exploring Variations in Silane Alkoxy Groups (e.g., Methoxysilyl, Propoxysilyl)

The reactivity of the silane functional group, particularly its rate of hydrolysis and condensation, can be fine-tuned by altering the alkoxy groups attached to the silicon atom. The standard triethoxy (-OCH₂CH₃) groups can be replaced with smaller trimethoxy (-OCH₃) groups or larger tripropoxy (-OCH₂CH₂CH₃) groups.

This is achieved by using the corresponding silylating agent in the synthesis, for example, 3-chloropropyltrimethoxysilane (B1208415) or 3-chloropropyltripropoxysilane. Methoxysilanes generally exhibit a higher hydrolysis rate compared to ethoxysilanes due to the smaller steric hindrance and the higher reactivity of the leaving group (methanol vs. ethanol). Conversely, propoxysilanes would hydrolyze more slowly. This control over reactivity is crucial in applications like sol-gel processes or surface coatings, where the rate of network formation must be carefully managed. Syntheses of related compounds, such as 3-(dimethyl(3-(trimethoxysilyl)propyl)-ammonio)propane-1-sulfonate, demonstrate the use of trimethoxysilyl precursors for creating functionalized silanes. researchgate.net

Table 4: Precursors for Varied Silane Alkoxy Groups

| Desired Silane Group | Required Precursor | Resulting Compound Name | Relative Hydrolysis Rate |

|---|---|---|---|

| Trimethoxysilyl | 3-Chloropropyltrimethoxysilane | Diethyl (3-(trimethoxysilyl)propyl)malonate | Fastest |

| Triethoxysilyl | 3-Chloropropyltriethoxysilane | This compound | Intermediate |

| Tripropoxysilyl | 3-Chloropropyltripropoxysilane | Diethyl (3-(tripropoxysilyl)propyl)malonate | Slowest |

Introducing Additional Functional Groups on the Malonate or Propyl Spacer

The versatility of this compound as a molecular building block is significantly enhanced by the ability to introduce additional functional groups. These modifications can be strategically placed on either the malonate moiety or the propyl spacer, allowing for the fine-tuning of the compound's chemical and physical properties. The precursor design principles for these functionalized analogs generally follow two main synthetic pathways: the alkylation of a pre-functionalized diethyl malonate or the reaction of diethyl malonate with a functionalized 3-(triethoxysilyl)propyl precursor.

Functionalization on the Malonate Moiety

One common approach to introduce functionality is to start with a substituted diethyl malonate and subsequently attach the triethoxysilylpropyl group. This is typically achieved through the well-established malonic ester synthesis, where the acidic methylene (B1212753) proton of the substituted malonate is removed by a base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with a 3-halopropyltriethoxysilane, such as (3-chloropropyl)triethoxysilane (B1211364) or (3-bromopropyl)triethoxysilane, to yield the desired functionalized product. researchgate.netlibretexts.orggoogle.com

A variety of substituents can be introduced at the C-2 position of the diethyl malonate prior to its reaction with the silylating agent. These can range from simple alkyl and aryl groups to more complex functionalities. For instance, diethyl alkylmalonates can be used to introduce alkyl chains of varying lengths. smu.ca Furthermore, arylated diethyl malonates can be synthesized through methods like copper-catalyzed coupling reactions with aryl halides. researchgate.net The reaction conditions for the subsequent alkylation with the triethoxysilylpropyl halide typically involve the use of a non-protic solvent and a suitable base to generate the malonate anion.

| Functional Group on Malonate | Precursor Design Principle | Illustrative Reaction | Reference(s) |

| Alkyl Group (e.g., Methyl, Ethyl) | Alkylation of a pre-alkylated diethyl malonate with a 3-halopropyltriethoxysilane. | Diethyl ethylmalonate + (3-Chloropropyl)triethoxysilane → Diethyl 2-ethyl-2-(3-(triethoxysilyl)propyl)malonate | google.comsmu.ca |

| Aryl Group (e.g., Phenyl) | Alkylation of a pre-arylated diethyl malonate with a 3-halopropyltriethoxysilane. | Diethyl phenylmalonate + (3-Bromopropyl)triethoxysilane → Diethyl 2-phenyl-2-(3-(triethoxysilyl)propyl)malonate | smu.caresearchgate.net |

| Amino Group (via derivative) | Utilization of diethyl aminomalonate derivatives in subsequent reactions. | Diethyl acetamidomalonate reaction prior to introduction of the silylpropyl group. | wikipedia.org |

Functionalization on the Propyl Spacer

An alternative strategy involves starting with a functionalized 3-(triethoxysilyl)propyl precursor and then introducing the malonate group. This approach is particularly useful for incorporating functionalities that might not be compatible with the conditions of malonic ester synthesis.

A key example of this approach is the use of 3-aminopropyltriethoxysilane (B1664141) (APTES) as a precursor. The amino group on the propyl chain can be reacted with various electrophiles to introduce a wide range of functional moieties. For instance, the reaction of APTES with diethyl vinylphosphonate (B8674324) results in the formation of diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate, a compound structurally related to the target molecule where a phosphonate (B1237965) group has been introduced. researchgate.netkarazin.ua This demonstrates the principle of using a functionalized propyltriethoxysilane to build more complex structures. While not a direct malonate addition, this method highlights the potential for introducing functionalities like amino groups and others that can be derived from it.

Another potential route for functionalizing the propyl spacer is through the Michael addition of diethyl malonate to a vinyltriethoxysilane (B1683064) bearing a functional group. This conjugate addition reaction would allow for the introduction of a variety of substituents at the beta-position of the propyl chain relative to the silicon atom.

| Functional Group on Propyl Spacer | Precursor Design Principle | Illustrative Reaction | Reference(s) |

| Amino Group | Reaction of 3-aminopropyltriethoxysilane (APTES) with a suitable electrophile, followed by introduction of the malonate moiety (hypothetical). A related synthesis involves the alkylation of APTES with diethyl vinylphosphonate. | 3-Aminopropyltriethoxysilane + Diethyl vinylphosphonate → Diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate | researchgate.netkarazin.ua |

| Hydroxyl Group | Hydrosilylation of an allyl alcohol derivative followed by reaction with diethyl malonate. | (Hypothetical) | N/A |

| Halogen (e.g., Chloro, Bromo) | Utilization of a dihalosubstituted propyltriethoxysilane in the reaction with diethyl malonate. | (Hypothetical) | N/A |

The choice between these two main strategies depends on the desired final structure and the compatibility of the functional groups with the required reaction conditions. Both approaches offer a high degree of modularity, enabling the synthesis of a diverse library of this compound derivatives with tailored properties for various applications.

Fundamental Reactivity and Mechanistic Investigations of Diethyl 3 Triethoxysilyl Propyl Malonate

Hydrolysis and Condensation Chemistry of the Triethoxysilyl Group

The triethoxysilyl group is the cornerstone of the sol-gel process, a versatile method for creating solid materials from a chemical solution. wikipedia.orgrsc.org This process for organotrialkoxysilanes like Diethyl (3-(triethoxysilyl)propyl)malonate involves the hydrolysis of the ethoxy groups to form silanol (B1196071) groups, followed by their condensation to build a siloxane (Si-O-Si) network. wikipedia.orgnih.gov

Kinetics and Thermodynamics of Silanol Formation

The initial step in the sol-gel process is the hydrolysis of the triethoxysilyl group, where the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH) in the presence of water. This reaction produces ethanol (B145695) as a byproduct. The hydrolysis is a series of consecutive and reversible reactions.

Si(OR)₃R' + H₂O ⇌ (HO)Si(OR)₂R' + ROH (HO)Si(OR)₂R' + H₂O ⇌ (HO)₂Si(OR)R' + ROH (HO)₂Si(OR)R' + H₂O ⇌ (HO)₃SiR' + ROH

The kinetics of hydrolysis for organotriethoxysilanes are influenced by several factors, including the nature of the organic substituent (R'), the water-to-silane ratio, the solvent, temperature, and the presence of a catalyst. nih.govacs.org For organotriethoxysilanes, the reaction rate is related to the electronic density of the silicon atom. Electron-donating groups can increase the electron density on the silicon atom, making it less susceptible to nucleophilic attack by water, thus slowing down hydrolysis. Conversely, electron-withdrawing groups can accelerate it. acs.org The propylmalonate group in this compound is expected to have a modest inductive effect.

Studies on analogous alkyltriethoxysilanes have shown that the concentration of the precursor decreases exponentially over time, with intermediate hydrolyzed species showing curves typical of sequential reactions. nih.govacs.org For instance, a kinetic study of various organotriethoxysilanes using ²⁹Si NMR revealed that condensation reactions typically begin when the most hydrolyzed species reach their maximum concentration. nih.gov

| Parameter | Influence on Silanol Formation |

| Water:Silane (B1218182) Ratio | Higher ratios generally increase the rate of hydrolysis. |

| Catalyst (Acid/Base) | Both acid and base catalysis significantly accelerate the reaction. |

| Temperature | Increased temperature enhances the reaction rate. |

| Solvent | The type and polarity of the solvent can affect reaction kinetics. |

| Organic Substituent (R') | Electronic and steric effects of the R' group influence reactivity. |

This table provides a general overview of factors influencing silanol formation based on studies of various organotriethoxysilanes.

Thermodynamically, the hydrolysis reactions are reversible, but the equilibrium can be shifted towards the products (silanols) by using an excess of water or by removing the alcohol byproduct.

Polycondensation Pathways and Siloxane Network Development

Following hydrolysis, the newly formed silanol groups can condense to form siloxane bonds (Si-O-Si), releasing water or alcohol in the process. There are two main condensation reactions:

Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol-producing condensation: Si-OR + HO-Si → Si-O-Si + ROH

These condensation reactions lead to the formation of oligomers, which can be linear, branched, or cyclic. As the reaction proceeds, these oligomers cross-link to form a three-dimensional network, a process that results in the formation of a gel. osti.gov The structure of the final polysilsesquioxane network can range from soluble oligomers and polymers to insoluble, highly cross-linked gels. osti.gov

The nature of the organic substituent plays a crucial role in the development of the siloxane network. Bulky organic groups can sterically hinder the condensation process, leading to less cross-linked and potentially more soluble polymers. osti.gov The propylmalonate group in this compound can influence the final structure of the hybrid material.

Catalytic Effects on Hydrolysis-Condensation Processes

The hydrolysis and condensation of alkoxysilanes are typically slow at neutral pH and require a catalyst. Both acids and bases are effective catalysts for the sol-gel process.

Acid Catalysis: Under acidic conditions, it is proposed that an ethoxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. Acid catalysis generally leads to the formation of more linear or randomly branched polymers, as the condensation of terminal silanol groups is favored.

Base Catalysis: Under basic conditions, water is deprotonated to form hydroxide (B78521) ions, which are more nucleophilic than water and readily attack the silicon atom. Base catalysis tends to produce more highly branched, particle-like structures.

The choice of catalyst can therefore be used to control the structure and properties of the resulting material. The specific impact on this compound would follow these general principles, allowing for the tailoring of the resulting hybrid material's properties. mdpi.com

Reactivity of the Malonate Diester Moiety

The diethyl malonate portion of the molecule is a classic example of an active methylene (B1212753) compound, characterized by a -CH₂- group flanked by two electron-withdrawing carbonyl groups.

Enolate Formation and Acidic Proton Activation

The protons on the α-carbon (the carbon between the two carbonyl groups) of the diethyl malonate moiety are significantly acidic (pKa ≈ 13 in DMSO for diethyl malonate) due to two main factors: libretexts.org

Inductive Effect: The electronegative oxygen atoms of the adjacent carbonyl groups pull electron density away from the α-carbon, weakening the C-H bonds.

Resonance Stabilization: The resulting conjugate base, an enolate anion, is highly stabilized by resonance. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups.

This acidity allows for the easy deprotonation of the α-carbon by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. libretexts.orgmasterorganicchemistry.com This enolate is a potent nucleophile and is the key intermediate for the reactions discussed in the following section. The presence of the bulky triethoxysilylpropyl group may sterically influence the approach of the base and the subsequent reactivity of the enolate, a factor to consider in synthetic applications. acs.org

Nucleophilic Addition Reactions (e.g., Michael Addition, Knoevenagel Condensation)

The nucleophilic enolate derived from this compound can participate in a variety of carbon-carbon bond-forming reactions.

Michael Addition: The Michael reaction is the conjugate (1,4-) addition of a nucleophile, such as a malonate enolate, to an α,β-unsaturated carbonyl compound. youtube.com The enolate attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond. This reaction is thermodynamically controlled and is widely used in organic synthesis. nih.govnih.govresearchgate.netrsc.org The enolate of this compound is expected to react readily with various Michael acceptors.

| Reaction | Description |

| Michael Addition | 1,4-nucleophilic addition of the malonate enolate to an α,β-unsaturated carbonyl compound. |

| Knoevenagel Condensation | Nucleophilic addition of the malonate to an aldehyde or ketone, followed by dehydration. |

This table summarizes the key nucleophilic addition reactions of the malonate moiety.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound, like the malonate moiety, to the carbonyl group of an aldehyde or ketone, catalyzed by a weak base (e.g., an amine). wikipedia.orgthermofisher.comorganicreactions.org The initial adduct often undergoes dehydration to yield an α,β-unsaturated product. thermofisher.comorganic-chemistry.org The reactivity in Knoevenagel condensations is generally higher for aldehydes than for ketones. thermofisher.com The reaction is a powerful tool for creating new carbon-carbon double bonds. nih.gov

Decarboxylation Pathways and Derivatives

The decarboxylation of this compound is a key reaction for the synthesis of various functionalized organosilanes. This process typically involves the removal of one of the carboxyl groups as carbon dioxide, leading to a simpler alkylsilane structure. A common method employed for this transformation is the Krapcho decarboxylation. wikipedia.orgresearchgate.netchem-station.com

The Krapcho decarboxylation is particularly effective for esters possessing an electron-withdrawing group in the beta position, a criterion met by the malonate structure. wikipedia.org The reaction is generally carried out in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), often with the addition of salts such as sodium chloride or lithium chloride and a small amount of water. researchgate.netscite.ai These salts are thought to accelerate the reaction, which can proceed at elevated temperatures, often around 150 °C. wikipedia.orgresearchgate.net The mechanism involves nucleophilic attack by a halide ion on the ethyl group of the ester, followed by the elimination of carbon dioxide. wikipedia.org A significant advantage of the Krapcho decarboxylation is that it typically cleaves only one ester group, preserving the other functionalities in the molecule and avoiding the harsh acidic or alkaline conditions required by traditional saponification and decarboxylation methods. wikipedia.org

The decarboxylation of this compound and its analogues can lead to a variety of derivatives. For instance, the reaction can be controlled to yield mono-decarboxylated products, which can then be used in further synthetic steps. The resulting carbanion intermediate can be protonated to yield the corresponding ethyl (3-(triethoxysilyl)propyl)acetate. wikipedia.org

Research has explored various conditions for the decarboxylation of similar malonic esters. For example, studies have shown that microwave-assisted Krapcho decarboxylation in aqueous media can be an efficient and more environmentally friendly alternative to traditional heating in DMSO. organic-chemistry.org In some cases, lithium sulfate (B86663) has been identified as an effective catalyst for this transformation under aqueous microwave conditions. organic-chemistry.org

The versatility of the malonate group also allows for the synthesis of other derivatives prior to or in conjunction with decarboxylation. For example, the active methylene group of diethyl malonate can undergo various reactions such as alkylation and acylation. guidechem.com These reactions can be used to introduce additional functional groups to the molecule before the decarboxylation step, further expanding the range of accessible organosilane derivatives.

Intramolecular and Intermolecular Interactions between Silane and Malonate Functionalities

The chemical behavior and physical properties of this compound are influenced by both intramolecular and intermolecular interactions between its silane and malonate functionalities. The presence of the triethoxysilyl group and the diethyl malonate group on the same molecule gives rise to a unique interplay of forces.

Intramolecular Interactions:

While direct covalent bonding connects the propyl chain to both the silicon atom and the malonate group, more subtle intramolecular interactions can also occur. The flexible propyl chain allows for the possibility of transient hydrogen bonding between the oxygen atoms of the malonate's carbonyl groups and potentially acidic protons on the ethoxy groups of the silane, although this is less likely without hydrolysis. The electron-withdrawing nature of the two ester groups on the malonate moiety can influence the electron density along the propyl chain, which in turn can affect the reactivity of the triethoxysilyl group.

Intermolecular Interactions:

Intermolecular interactions are crucial in determining the bulk properties of the compound, such as its boiling point, viscosity, and solubility. These interactions are also fundamental to its role in forming larger structures, such as oligomers and networks.

Hydrogen Bonding: The silanol groups (Si-OH), which can form upon hydrolysis of the triethoxysilyl groups, are highly acidic and readily form strong hydrogen bonds. ic.ac.uk These hydrogen bonds can occur between silanol groups on different molecules, leading to self-association. ic.ac.uk Furthermore, the carbonyl oxygen atoms of the malonate ester can act as hydrogen bond acceptors, leading to interactions with silanol groups or other proton donors in the system. nih.gov The strength of these hydrogen bonds can be significant, influencing the material's structure and properties.

Van der Waals Forces: The alkyl chain and the ethyl groups of both the silane and malonate functionalities contribute to van der Waals interactions, which are weaker, non-specific attractions between molecules.

Dipole-Dipole Interactions: The carbonyl groups in the malonate ester and the Si-O bonds in the triethoxysilyl group are polar, creating permanent dipoles. These dipoles can align, resulting in attractive dipole-dipole interactions between adjacent molecules.

The interplay of these interactions is particularly important during processes like sol-gel synthesis, where the hydrolysis and subsequent condensation of the triethoxysilyl groups lead to the formation of a siloxane network. researchgate.netnih.gov The malonate functionality, with its potential for hydrogen bonding and other intermolecular forces, can influence the organization and properties of the resulting material.

Computational Chemistry Approaches to Reaction Mechanisms and Molecular Dynamics

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions and molecular behavior at an atomic level. For a molecule as complex as this compound, these methods offer invaluable insights into its reactivity and the formation of larger assemblies.

Density Functional Theory (DFT) Investigations of Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. princeton.edu It has become a standard tool for studying reaction mechanisms, allowing for the calculation of the geometries and energies of reactants, products, and, crucially, transition states. youtube.comreddit.com

For reactions involving this compound, such as its decarboxylation or hydrolysis and condensation, DFT can be employed to:

Elucidate Reaction Pathways: By mapping the potential energy surface of a reaction, DFT can identify the most likely pathway a reaction will follow. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy (the activation energy). rsc.org

Characterize Transition State Structures: DFT calculations can provide the precise three-dimensional structure of the transition state, revealing the arrangement of atoms at the point of bond breaking and bond formation. hope.edu For example, in the hydrolysis of the triethoxysilyl group, DFT could model the approach of a water molecule and the subsequent bond-breaking and bond-forming steps.

Predict Reaction Rates: The calculated activation energy from DFT can be used in conjunction with transition state theory to estimate the rate of a chemical reaction.

Investigate the Role of Catalysts: DFT can be used to model how catalysts, such as acids or bases in the hydrolysis of the silane, or salts in the Krapcho decarboxylation, interact with the molecule to lower the activation energy and accelerate the reaction. chem-station.com

| Reaction Type | System | Computational Method | Key Finding |

| Silane Decomposition | SiH₄ | First-Principles Configuration-Interaction | Calculation of linear optical absorption spectra. acs.org |

| Silane Elimination | SiH₄ → SiH₂ + H₂ | Semi-empirical PM3 | Determination of the transition state for silane elimination. hope.edu |

| Stereoselective Reactions | 1,4-dicarbonyls with diarylprolinol silyl (B83357) ether catalysts | Force field and DFT | Explanation of enantiomeric excess based on conformational changes. rsc.org |

Molecular Simulations of Oligomerization and Network Formation

While DFT is excellent for studying individual reaction steps, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems over longer timescales. nih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes like oligomerization and the formation of polymer networks. nih.gov

For this compound, MD simulations can be used to investigate:

Oligomerization Dynamics: MD can simulate the initial stages of polymerization, where several monomer units of the hydrolyzed silane come together to form small oligomers. These simulations can reveal the preferred orientations and interaction sites that drive the oligomerization process. nih.gov

Network Formation in Sol-Gel Processes: The sol-gel process involves the hydrolysis and condensation of alkoxysilanes to form a cross-linked network. researchgate.net MD simulations can model this process, providing insights into:

The rate of condensation reactions.

The resulting network topology and porosity.

The distribution of functional groups (the malonate moieties) within the final material.

Conformational Dynamics: The flexibility of the propyl chain and the rotations around various single bonds mean that this compound can adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule, both in isolation and within a larger assembly, and identify the most stable or frequently occurring conformations.

Integration of Diethyl 3 Triethoxysilyl Propyl Malonate into Advanced Material Architectures

Sol-Gel Processing for Hybrid Organic-Inorganic Materials

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For Diethyl (3-(triethoxysilyl)propyl)malonate, the triethoxysilyl group is the reactive handle that participates in the sol-gel chemistry, enabling its incorporation into a silica-based network. This process allows for the synthesis of hybrid organic-inorganic materials where the organic malonate functionality is covalently tethered to an inorganic backbone.

A common strategy for creating these hybrid materials is the co-condensation of this compound with tetraalkoxysilanes, such as tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS). In this one-pot synthesis, the hydrolysis and condensation reactions of the different precursors occur simultaneously. The triethoxysilyl groups of the malonate precursor react alongside the tetraalkoxysilane, forming a random, three-dimensional siloxane (Si-O-Si) network.

The malonate-functionalized silane (B1218182) acts as a network modifier, introducing organic groups into the inorganic matrix. The degree of functionalization can be precisely controlled by adjusting the molar ratio of the organosilane to the tetraalkoxysilane. While specific studies on this compound are not extensively documented, research on similar organotrialkoxysilanes demonstrates that the organic substituent's nature influences the sol-gel process. The relatively bulky diethyl malonate group is expected to affect the kinetics of hydrolysis and condensation.

Beyond silica-based systems, co-condensation can also be performed with other metal alkoxides, such as those of titanium, zirconium, or aluminum, leading to mixed-metal oxide hybrid materials with unique catalytic, optical, or electronic properties.

The structure of the resulting hybrid siloxane network can be either ordered or disordered, depending on the reaction conditions and the presence of templating agents.

Disordered Networks: In the absence of structure-directing agents, the co-condensation of this compound and a tetraalkoxysilane typically results in an amorphous, disordered network. These materials, often prepared as xerogels or aerogels, possess a random arrangement of pores and are valuable for applications such as coatings and matrices for catalysts.

Ordered Networks: To create materials with a regular, porous structure, templating methods are employed. Surfactants or block copolymers can be used as structure-directing agents to form micelles, around which the hydrolysis and condensation of the silane precursors occur. orgsyn.org Subsequent removal of the template, usually through calcination or solvent extraction, yields an ordered mesoporous material with a high surface area and a narrow pore size distribution. cmu.eduosti.gov The incorporation of the diethyl malonate functionality within the walls of these ordered structures can impart specific chemical properties, making them suitable for applications in catalysis, separation, and sensing. osti.gov

The morphology and porosity of the final hybrid material are critically dependent on several parameters of the sol-gel process. These conditions influence the rates of hydrolysis and condensation, which in turn dictate the final structure of the siloxane network.

| Parameter | Effect on Morphology and Porosity |

| pH (Catalyst) | Acidic conditions (e.g., HCl): Generally lead to faster hydrolysis and slower condensation, resulting in weakly branched polymers and, ultimately, materials with smaller pores and higher density. Basic conditions (e.g., NH4OH): Promote faster condensation, leading to more highly branched clusters and particulate sols, which can form more open, porous networks. |

| Water-to-Silane Ratio (H2O/Si) | A higher water ratio generally accelerates the hydrolysis rate, leading to a more complete reaction and potentially a more cross-linked network. This can influence the final pore structure. |

| Solvent | The choice of solvent (e.g., ethanol (B145695), methanol) affects the solubility of the precursors and the evolving network, influencing the aggregation process and the final morphology. |

| Temperature | Higher temperatures increase the rates of both hydrolysis and condensation, which can lead to denser materials with smaller pores. |

| Precursor Concentration | Higher concentrations can lead to faster gelation times and can influence the degree of cross-linking and the final porosity of the material. |

By carefully controlling these parameters, the textural properties of the hybrid material, such as surface area, pore volume, and pore size distribution, can be tailored for specific applications.

Polymerization Chemistry Initiated or Modified by this compound

The diethyl malonate group in this compound offers a reactive site for various polymerization reactions. This allows for its use as a monomer or a modifying agent in the synthesis of polymers, further expanding its utility in materials science.

The carbon atom flanked by two carbonyl groups in the diethyl malonate moiety is acidic and can be deprotonated to form a stable carbanion (enolate). This characteristic makes malonate derivatives susceptible to participating in anionic polymerization. While direct studies on the anionic polymerization of this compound are scarce, the behavior of analogous methylene (B1212753) malonates provides significant insight. nih.gov

Anionic polymerization is typically initiated by a nucleophile, which attacks the electron-deficient double bond of a suitable monomer. youtube.com In the context of malonate chemistry, the focus is often on derivatives like diethyl methylidene malonate. rsc.org The presence of two ester groups effectively stabilizes the propagating anionic center. nih.gov It is conceivable that this compound could be chemically modified to introduce a polymerizable group, such as a vinylidene, at the alpha-carbon of the malonate. The resulting monomer could then undergo anionic polymerization.

Alternatively, the enolate of this compound could potentially act as an initiator for the anionic polymerization of other monomers, such as acrylates or methacrylates. The reactivity in such a system would be influenced by the nature of the counter-ion and the solvent.

| Monomer Type | General Reactivity in Anionic Polymerization | Potential Role of Malonate Moiety |

| Styrene | Readily polymerizes with organolithium initiators. | The malonate enolate could potentially initiate polymerization, though its effectiveness relative to standard initiators is not established. |

| Dienes (e.g., Butadiene) | Commonly polymerized anionically to produce synthetic rubbers. | Similar to styrene, initiation by the malonate enolate is a possibility. |

| (Meth)acrylates | Polymerization is more complex due to potential side reactions with the ester group. cmu.edu | The malonate group's structure is analogous to the propagating center in methacrylate (B99206) polymerization, suggesting potential for involvement. |

| Methylene Malonates | Highly reactive in anionic polymerization due to the two stabilizing ester groups. rsc.org | Provides a strong model for the expected high reactivity of a vinylidene-functionalized this compound. |

While the diethyl malonate group itself is not typically a site for radical polymerization, the propyl chain connecting it to the silicon atom can be involved in radical processes. More commonly, this compound would be co-polymerized with other monomers that do contain a radically polymerizable group, such as a vinyl or methacrylate group.

In such a scenario, the this compound would act as a crosslinking agent. During the radical polymerization of the main monomers, the triethoxysilyl groups of the incorporated malonate precursor can undergo hydrolysis and condensation (a sol-gel process) upon exposure to moisture. This dual-cure mechanism, combining radical polymerization for chain formation and sol-gel chemistry for crosslinking, can lead to the formation of a robust, highly cross-linked hybrid polymer network.

The process would typically involve:

Mixing this compound with a radically polymerizable monomer (e.g., methyl methacrylate) and a radical initiator (e.g., AIBN or a photoinitiator).

Initiating polymerization through heat or UV radiation to form linear or branched polymer chains with pendant triethoxysilyl groups.

Exposing the material to atmospheric moisture, often with a catalyst, to induce the hydrolysis and condensation of the silyl (B83357) groups, resulting in the formation of a cross-linked siloxane network.

This approach allows for the creation of durable coatings, adhesives, and composite materials with enhanced thermal and mechanical properties.

Controlled/Living Polymerization Techniques Utilizing Silane-Functionalized Monomers

The incorporation of silane functional groups into monomers is a key strategy for producing polymers with advanced capabilities. This compound serves as a precursor to such monomers, enabling the synthesis of polymers that can be covalently anchored to inorganic surfaces. Controlled/living polymerization techniques are essential for this process, as they allow for the precise design of polymer architectures, including molecular weight and block structures, while preserving the reactive silane moiety.

Two prominent methods for polymerizing monomers functionalized with silane groups are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These techniques are favored for their tolerance of a wide variety of functional groups. For instance, the RAFT polymerization of 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate (TRIS), a monomer with a protected silane group, has been successfully demonstrated. researchgate.net Studies using agents like 2-cyanoprop-2-yl dithiobenzoate (CPDB) have shown that the polymerization proceeds with low polydispersity (PDI < 1.15) and a linear evolution of molecular weight with monomer conversion, which are hallmarks of a controlled process. researchgate.net Similarly, the ATRP of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), mediated by a copper catalyst system, yields well-defined polymers and block copolymers, such as PEO-b-PTMSPMA, with low molecular weight distributions (Mw/Mn = 1.20–1.40). researchgate.net The diethyl malonate group on the subject compound can be chemically modified to bear a polymerizable group, such as a methacrylate, allowing it to be incorporated into polymer chains via these controlled radical methods.

Another significant technique is anionic ring-opening polymerization (AROP), particularly for cyclic siloxane monomers. mdpi.comresearchgate.net While not directly polymerizing the malonate compound itself, AROP is crucial for creating silane-functionalized polymers, such as polysiloxanes, which can then be further functionalized. The use of potent, non-ionic bases as catalysts allows for the synthesis of polymers with controlled molecular weights and specific end-groups. researchgate.net This approach can produce macromonomers that can be subsequently attached to other polymer structures or surfaces.

Table 1: Research Findings on Controlled Polymerization of Silane-Functionalized Monomers

| Polymerization Technique | Monomer Example | Key Findings | Reference |

|---|---|---|---|

| RAFT | 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate (TRIS) | Linear molecular weight growth; Low polydispersity (PDI < 1.15) up to >90% conversion. | researchgate.net |

| ATRP | 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) | First-order kinetics; Molecular weights increased linearly with conversion; Mw/Mn = 1.20–1.40. | researchgate.net |

| Anionic ROP | Hexamethylcyclotrisiloxane (D3) | Allows for synthesis of monofunctional macromonomers with controlled molecular weight. | mdpi.com |

Surface Modification and Grafting Techniques

The triethoxysilyl group of this compound is the cornerstone of its utility in surface modification. This functional group allows the molecule to act as a versatile coupling agent, capable of forming robust, covalently bound layers on a variety of materials.

Covalent Attachment to Inorganic Substrates (e.g., Silica (B1680970), Metal Oxides, Glass)

The primary mechanism for grafting this compound onto inorganic substrates involves a two-step hydrolysis and condensation process. These substrates, including silica, glass, and various metal oxides, are characterized by the presence of hydroxyl (-OH) groups on their surfaces.

Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) of the triethoxysilyl moiety hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This reaction releases ethanol as a byproduct. The hydrolysis is catalyzed by either acid or base. unm.edu

Si-(OCH₂CH₃)₃ + 3H₂O → Si-(OH)₃ + 3CH₃CH₂OH

Condensation: The newly formed silanol groups on the molecule then react with the hydroxyl groups on the substrate surface. This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si) and releases a water molecule, firmly anchoring the molecule to the substrate. rsc.org

(Substrate)-OH + HO-Si-(R) → (Substrate)-O-Si-(R) + H₂O

This covalent linkage is significantly more robust than physical adsorption, providing high chemical and thermal stability to the modified surface. rsc.org The efficiency and structure of the grafted layer are influenced by reaction conditions such as water concentration, pH, and temperature. unm.eduresearchgate.net

Self-Assembled Monolayers (SAMs) and Multilayers Formation

This compound is well-suited for forming self-assembled monolayers (SAMs) on hydroxylated surfaces. SAMs are highly organized, single-molecule-thick layers that spontaneously form through the adsorption and self-organization of molecules. researchgate.net

The formation of a SAM proceeds in several stages. Initially, the triethoxysilane (B36694) headgroup undergoes hydrolysis to form silanetriols, either in solution or at the substrate surface where adsorbed water is present. illinois.edu These hydrolyzed molecules then physisorb onto the substrate. Subsequently, covalent bonds form between the silanol groups of the molecule and the hydroxyl groups of the substrate. illinois.edumpg.de Concurrently, lateral cross-linking occurs between adjacent anchored molecules through the condensation of their remaining silanol groups, forming a stable, two-dimensional network of siloxane bonds. mpg.de

The result is a densely packed, ordered monolayer where the molecules are oriented with the triethoxysilyl "head" anchored to the substrate and the propylmalonate "tail" extending away from the surface. This tail group dictates the new surface properties, such as wettability and chemical reactivity. The quality of the SAM is characterized by techniques such as contact angle goniometry, ellipsometry, and atomic force microscopy. mpg.deosti.gov For example, the successful formation of a hydrophobic monolayer on a hydrophilic silicon oxide surface leads to a significant increase in the water contact angle.

Table 2: Representative Data on Surface Modification with Silanes

| Substrate | Silane Type | Measurement | Value Before Modification | Value After Modification | Reference |

|---|---|---|---|---|---|

| Silicon Oxide | APTES* | Water Contact Angle | 22.7° | 93.6° | researchgate.net |

| Silica | APTES* | Grafting Density | N/A | ~0.5-0.8 silanes/nm² | nih.gov |

| Colloidal Silica | Triethoxysilane-terminated MPEO** | Grafting Density | N/A | up to 1.02 chains/nm² | semanticscholar.org |

| Condensation Silicone | N/A (Surfactant) | Contact Angle | 47.8° | 37.6° | biomedpharmajournal.org |

*Data for (3-aminopropyl)triethoxysilane (APTES), a related aminosilane, illustrates typical changes. **Data for triethoxysilane-terminated methoxy-poly(ethylene oxide) illustrates grafting density achievements.

Tailoring Interfacial Compatibility in Composite Systems

The molecule's bifunctional nature is key to its role as a compatibilizer. The triethoxysilyl end reacts and forms strong covalent bonds with the surface of the inorganic filler, as described previously. nih.gov The other end, the diethyl malonate tail, is an organic group that can physically entangle with or, if further functionalized, chemically react with the surrounding polymer matrix.

This molecular bridge improves the adhesion between the filler and the matrix, allowing for more efficient stress transfer from the polymer to the reinforcing filler. This leads to significant improvements in the mechanical properties of the composite, such as tensile strength and modulus. Furthermore, by improving the affinity between the two phases, the silane coupling agent promotes better dispersion of the filler particles within the polymer matrix, preventing agglomeration that can create defect sites. nih.gov The use of silanes like 3-glycidoxypropyl trimethoxysilane (B1233946) (GPMS) in polyimide/silica composites has been shown to effectively control phase separation and enhance the material's properties. nih.gov The diethyl malonate group, with its ester functionalities, is expected to show good compatibility with a range of polymer matrices, particularly polyesters and polyamides.

Applications of Diethyl 3 Triethoxysilyl Propyl Malonate in Interdisciplinary Research Fields

Heterogeneous Catalysis and Catalyst Support Development

The immobilization of homogeneous catalysts onto solid supports is a critical area of research, aiming to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Diethyl (3-(triethoxysilyl)propyl)malonate serves as a valuable precursor for the synthesis of functionalized solid supports, primarily based on silica (B1680970). The triethoxysilyl group allows for covalent attachment to silica surfaces through a sol-gel process or by grafting onto pre-existing silica materials. The diethyl malonate moiety, in turn, provides a platform for further chemical modification to introduce catalytically active sites.

Immobilization of Organocatalysts and Metal Complexes

The diethyl malonate group can be chemically transformed to anchor a variety of catalytic species. For instance, the active methylene (B1212753) group can be functionalized, or the ester groups can be hydrolyzed and converted into other functionalities, such as amines or amides. These groups can then act as ligands to immobilize metal complexes or as organocatalytic sites themselves. While direct studies on this compound for this purpose are not extensively documented, the principle is well-established with similar functionalized silanes. For example, amine-functionalized silica, often prepared from precursors like (3-aminopropyl)trimethoxysilane (APTMS), is widely used to immobilize metal catalysts for various organic transformations. nih.govresearchgate.netnih.gov The conversion of the malonate group to an amino group would provide a similar platform for catalyst anchoring.

Design of Acid-Base Sites within Hybrid Frameworks

The diethyl malonate functionality offers a route to creating materials with controlled acid-base properties. The malonate esters themselves can act as weak Lewis bases. More importantly, they can be hydrolyzed to carboxylic acids, introducing Brønsted acidic sites. Furthermore, the malonate can be converted to other functional groups, such as amines, which are basic. By carefully controlling the synthesis and subsequent chemical modifications, it is possible to create hybrid materials with a tailored distribution of acidic and basic centers. Such materials are highly sought after for bifunctional catalysis, where both acidic and basic sites are required to catalyze a reaction cascade. Research on propylsulfonic acid-functionalized mesoporous silica demonstrates the utility of tethered functional groups in creating solid acid catalysts. mdpi.com A similar approach could be envisioned starting from this compound to generate acidic or basic functionalities.

Catalytic Performance in Organic Transformations (e.g., C-C Bond Formation)

A key application of catalysts derived from functionalized silanes is in carbon-carbon bond formation reactions, which are fundamental in organic synthesis. mdpi.com Amine-functionalized silica materials have proven to be effective catalysts for the Knoevenagel condensation, a classic C-C bond-forming reaction between an aldehyde or ketone and a compound with an active methylene group, such as diethyl malonate. nih.govmdpi.comresearchgate.net In such a system, the immobilized amine acts as a base to deprotonate the active methylene compound, initiating the condensation.

While direct catalytic data for materials derived from this compound is scarce, the potential is evident. A silica support functionalized with this molecule could be used in reactions where the malonate itself is a reactant, or it could be modified to create catalytic sites for other transformations. For instance, the transesterification of diethyl malonate with benzyl (B1604629) alcohol has been studied using modified zirconia catalysts, demonstrating the reactivity of the malonate group. researchgate.net

| Aldehyde | Catalyst | Conversion (%) |

| Benzaldehyde | Amine-functionalized mesoporous silica | >95 |

| 4-Nitrobenzaldehyde | Amine-functionalized mesoporous silica | >95 |

| 4-Chlorobenzaldehyde | Amine-functionalized mesoporous silica | >95 |

| 4-Methylbenzaldehyde | Amine-functionalized mesoporous silica | ~90 |

| This table presents representative data for Knoevenagel condensation catalyzed by amine-functionalized silica, illustrating the potential catalytic application of materials with similar functionalities that could be derived from this compound. Data is adapted from studies on related systems. nih.govmdpi.com |

Functional Coatings and Thin Films

The triethoxysilyl group of this compound is the key to its application in coatings. This group can undergo hydrolysis and condensation reactions, forming a stable siloxane network (Si-O-Si). This process, often referred to as a sol-gel process, allows for the formation of thin, durable films on various substrates. lifescienceglobal.com The organic part of the molecule, containing the diethyl malonate, becomes an integral part of the coating, influencing its chemical and physical properties.

Development of Protective and Barrier Layers

Sol-gel coatings are known for their ability to form dense, well-adhered layers that can act as effective barriers against corrosive agents. lifescienceglobal.commdpi.com The incorporation of organosilanes like this compound can enhance the protective properties of these coatings. The organic propyl chain can increase the flexibility of the silica network, reducing the likelihood of cracking. While specific studies on this compound are limited, research on similar hybrid sol-gel coatings has demonstrated their potential in corrosion mitigation. mdpi.comnih.gov For example, hybrid sol-gel coatings based on precursors like 3-(trimethoxysilyl)propyl methacrylate (B99206) have been shown to provide significant corrosion protection to metal alloys. mdpi.com

Anti-corrosion and Anti-fouling Coating Formulations

The development of environmentally friendly anti-corrosion and anti-fouling coatings is a major area of research. nih.govmdpi.com Silane-based coatings are a promising alternative to traditional chromate-based and biocide-releasing coatings. The diethyl malonate group could be further functionalized to introduce moieties that impart anti-fouling properties. For instance, it could be modified to create a low-surface-energy layer that reduces the adhesion of marine organisms. mdpi.comrsc.org Patents have described the use of copolymers containing alkoxysilyl groups for antifouling applications, indicating the relevance of this class of compounds. researchgate.netmdpi.com The ability of the triethoxysilyl group to form a stable, cross-linked network on a surface is fundamental to the longevity and effectiveness of such coatings.

| Coating Precursor | Substrate | Protection Method |

| 3-(Trimethoxysilyl)propyl methacrylate | Aluminum Alloy | Barrier Protection |

| Tetraethyl orthosilicate (B98303) (TEOS) and organosilanes | Aluminum Alloy | Barrier with inhibitor doping |

| Alkoxysilyl group-containing copolymers | Various | Hydrolyzable self-polishing |

| This table provides examples of silane-based precursors used in the development of anti-corrosion and anti-fouling coatings, highlighting the established role of the silyl (B83357) functionality that is also present in this compound. researchgate.netmdpi.com |

Optical and Electronic Material Applications

The application of this compound in the fields of optical and electronic materials is an area of emerging potential, primarily derived from its bifunctional nature. The molecule combines a triethoxysilyl group with a diethyl malonate group, enabling it to act as a molecular bridge between inorganic substrates and organic functional layers.

The triethoxysilyl portion of the molecule facilitates strong covalent bonding to inorganic surfaces such as glass, silicon wafers, and metal oxides through a hydrolysis and condensation process. This creates a stable, self-assembled monolayer that can modify the surface properties of the substrate. The diethyl malonate terminal, on the other hand, is a versatile chemical functional group. The active methylene group (the carbon atom between the two carbonyl groups) can be easily deprotonated to form a nucleophile, which can then participate in a variety of chemical reactions.

This dual functionality suggests its potential use in:

Surface Modification: Creating organophilic surfaces on inorganic substrates to improve compatibility with organic-based photoresists, liquid crystal alignment layers, or organic light-emitting diode (OLED) materials.

Functional Layers: Acting as a tethering agent to bind specific chromophores or electro-active molecules to a surface, which is a foundational step in the fabrication of sensors or nonlinear optical materials.

While direct research findings on this compound for these specific applications are not widely published, its structural components are analogous to other silane (B1218182) coupling agents used extensively in the electronics and optics industries.

Composite Materials and Nanocomposites Fabrication

The utility of this compound in composite materials stems from its role as a silane coupling agent. These agents are critical for enhancing the performance of composites by improving the interaction between dissimilar phases, typically an inorganic filler and an organic polymer matrix.

Effective interfacial adhesion is crucial for transferring stress from the flexible polymer matrix to the rigid reinforcing filler. A weak interface leads to premature failure of the composite material. This compound can significantly improve this adhesion. The mechanism involves the triethoxysilyl group hydrolyzing in the presence of moisture to form reactive silanol (B1196071) (-Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers like glass fibers, silica, or metal oxides, forming stable covalent oxane bonds (e.g., -Si-O-Filler).

Nanoparticles, such as nano-silica or metal oxides, have a strong tendency to agglomerate due to high surface energy, which can compromise the properties of a nanocomposite. This compound is used to functionalize the surface of these nanoparticles to prevent agglomeration and ensure uniform dispersion within a polymer matrix rsc.org.

The process, known as silanization, involves coating the nanoparticles with the silane. The triethoxysilyl groups anchor the molecule to the nanoparticle surface, while the propylmalonate tails form an organic layer. This organic shell creates steric hindrance, keeping the nanoparticles separated. Furthermore, the functionalized surface is more compatible with the organic polymer matrix, facilitating easier dispersion during processing. The diethyl malonate group itself offers a reactive site for further "grafting-to" or "grafting-from" polymerization, allowing for the attachment of specific polymer chains directly to the nanoparticle surface, creating a core-shell structure with tailored properties.

The reinforcement of hybrid polymer systems by this compound is a direct consequence of its roles in promoting adhesion and improving dispersion. By creating strong covalent bonds at the filler-matrix interface, the coupling agent ensures that mechanical loads are efficiently transferred to the high-strength filler particles mdpi.com. This prevents stress concentration at weak points and delays the onset of material failure mechanisms like debonding mdpi.comnih.gov.

In nanocomposites, the uniform dispersion of functionalized nanoparticles creates a much larger interfacial area for stress transfer. This leads to significant improvements in mechanical properties such as tensile strength, modulus, and toughness, even at low filler concentrations. The malonate functionality could also be used to create in-situ cross-linking within the matrix or at the interface, further enhancing the rigidity and thermal stability of the final hybrid material.

Table 1: Effects of this compound in Polymer Composites

| Feature | Mechanism | Resulting Property Enhancement |

| Interfacial Adhesion | Formation of covalent bonds between inorganic filler and silane; entanglement of organic tail with polymer matrix. | Increased tensile strength, flexural strength, and impact resistance. Improved durability in humid conditions. |

| Nanoparticle Dispersion | Surface functionalization (silanization) of nanoparticles, creating steric hindrance and improved matrix compatibility. | Prevention of agglomeration, uniform filler distribution, enhanced load transfer, and improved optical clarity in some systems. |

| Reinforcement | Combination of improved adhesion and dispersion, enabling efficient stress transfer from matrix to filler. | Higher Young's modulus, greater material toughness, and improved thermal stability. |

Advanced Separations and Adsorption Technologies

The unique chemical structure of this compound makes it a candidate for creating advanced materials for separation and adsorption processes, particularly for the removal of metal ions from aqueous solutions.

The development of effective adsorbents for heavy metal ion removal is a significant area of environmental research. The strategy often involves immobilizing chelating agents onto solid, porous supports like silica gel. This compound is well-suited for this application.

The triethoxysilyl group allows the molecule to be grafted onto silica surfaces, creating a functionalized adsorbent. The diethyl malonate group at the other end is a classic bidentate chelating ligand. The two carbonyl oxygen atoms can coordinate with a metal ion, forming a stable six-membered ring complex. Malonate ligands are known to form complexes with a wide range of metal ions.

While direct studies on this compound for this purpose are limited, research on analogous compounds provides strong evidence for its potential. For example, a similar compound, Diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate, has been synthesized and identified as a "promising reagent for the modification of a silica surface and thus for the creation of chelate adsorbents for extraction of d-metals ions from water media". karazin.ua This demonstrates the viability of using functionalized triethoxysilanes for creating metal adsorbents. Similarly, silica aerogels modified with mercaptopropyl trimethoxysilane (B1233946) (MPTMS) have shown exceptionally high adsorption capacity for lead (Pb(II)) ions, underscoring the effectiveness of this surface functionalization approach .

By immobilizing the diethyl malonate chelating group onto a high-surface-area support, a highly effective and potentially regenerable adsorbent for environmental remediation or metal recovery can be fabricated.

Table 2: Potential Metal Ion Chelation

| Functional Group | Metal Ion Type | Potential Target Ions |

| Diethyl Malonate | Divalent and Trivalent Cations | Cu(II), Ni(II), Zn(II), Pb(II), Fe(III), Cr(III) |

Functionalization of Chromatographic Media

Following a comprehensive review of publicly available scientific literature, no specific research findings or detailed applications have been identified regarding the use of this compound for the functionalization of chromatographic media. While the modification of stationary phases, particularly silica gel, with organosilanes is a common and well-documented technique in chromatography, research detailing the use of this specific malonate-containing silane for this purpose is not present in the reviewed sources.

The functionalization of chromatographic supports is a critical process for creating a diverse range of stationary phases with tailored selectivities for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and other chromatographic techniques. This typically involves the covalent bonding of a silane coupling agent to the surface of the support material. The triethoxysilyl group of the molecule is designed to react with the silanol groups on the silica surface, forming stable siloxane bonds. The propylmalonate portion would then constitute the new surface chemistry of the stationary phase, theoretically offering unique separation capabilities based on its chemical properties.

However, the scientific literature extensively details the use of other, more common, triethoxysilane (B36694) derivatives for this purpose. For instance, compounds such as octadecyltriethoxysilane (B1583869) for creating C18 reversed-phase columns, or aminopropyltriethoxysilane for normal-phase and ion-exchange chromatography, are widely reported. Similarly, for chiral separations, isocyanate-functionalized silanes are often used to immobilize chiral selectors.

Advanced Characterization Methodologies for Diethyl 3 Triethoxysilyl Propyl Malonate and Its Derived Materials

Spectroscopic Analysis for Chemical Structure and Bonding

Spectroscopic methods are fundamental in elucidating the molecular structure and chemical bonding within Diethyl (3-(triethoxysilyl)propyl)malonate and tracking the chemical transformations that occur during the formation of derived materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. By analyzing the chemical shifts, multiplicities, and integrals of the signals in ¹H, ¹³C, and ²⁹Si NMR spectra, a detailed map of the molecule's atomic connectivity can be constructed.